molecular formula C23H22FNO5 B11401301 methyl {9-[2-(2-fluorophenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate

methyl {9-[2-(2-fluorophenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate

Cat. No.: B11401301
M. Wt: 411.4 g/mol
InChI Key: DTOPANFXNQGZMS-UHFFFAOYSA-N
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Description

METHYL 2-{9-[2-(2-FLUOROPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE is a complex organic compound with a unique structure that includes a fluorophenyl group, a chromeno-oxazin ring system, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{9-[2-(2-FLUOROPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromeno-Oxazin Ring System: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-oxazin core.

    Introduction of the Fluorophenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the fluorophenyl group is introduced to the chromeno-oxazin ring.

    Esterification: The final step involves the esterification of the intermediate compound with methanol to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{9-[2-(2-FLUOROPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of METHYL 2-{9-[2-(2-FLUOROPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the chromeno-oxazin ring system can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{9-[2-(2-CHLOROPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE
  • METHYL 2-{9-[2-(2-BROMOPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE

Uniqueness

The presence of the fluorophenyl group in METHYL 2-{9-[2-(2-FLUOROPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro- and bromo- analogs, which may have different reactivity and biological profiles.

Properties

Molecular Formula

C23H22FNO5

Molecular Weight

411.4 g/mol

IUPAC Name

methyl 2-[9-[2-(2-fluorophenyl)ethyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate

InChI

InChI=1S/C23H22FNO5/c1-14-16-7-8-20-18(22(16)30-23(27)17(14)11-21(26)28-2)12-25(13-29-20)10-9-15-5-3-4-6-19(15)24/h3-8H,9-13H2,1-2H3

InChI Key

DTOPANFXNQGZMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=CC=C4F)CC(=O)OC

Origin of Product

United States

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